Ioxotrizoic acid
Overview
Description
Ioxotrizoic acid is a chemical compound known for its use as an X-ray contrast agent, particularly for imaging the liver and spleen . It is an acylated derivative of 3,5-diaminopolyhalobenzoic acid and contains three iodine atoms, which contribute to its radiopacity . The molecular formula of this compound is C11H9I3N2O5, and it has a molecular weight of 629.913 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ioxotrizoic acid is synthesized through the acylation of 3,5-diaminopolyhalobenzoic acid The reaction conditions typically include the use of acetic anhydride and glycolic acid under controlled temperature and pH conditions to ensure the proper formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The industrial synthesis also includes purification steps such as crystallization and filtration to remove any impurities and obtain a product suitable for medical use .
Chemical Reactions Analysis
Types of Reactions
Ioxotrizoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Substitution: The iodine atoms in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines .
Scientific Research Applications
Ioxotrizoic acid has several scientific research applications, including:
Medical Imaging: As an X-ray contrast agent, it is used to enhance the visibility of internal organs such as the liver and spleen during radiographic examinations.
Biological Studies: The compound is used in studies involving the visualization of biological tissues and organs.
Chemical Research: This compound is used as a model compound in studies related to halogenated aromatic compounds and their reactivity.
Mechanism of Action
The primary mechanism of action of ioxotrizoic acid is its ability to absorb X-rays due to the presence of iodine atoms. When administered to a patient, the compound accumulates in specific organs, such as the liver and spleen, and enhances the contrast of these tissues in X-ray images. This improved contrast allows for better visualization and diagnosis of various medical conditions .
Comparison with Similar Compounds
Similar Compounds
Diatrizoate: Another iodinated X-ray contrast agent used for similar imaging purposes.
Iohexol: A non-ionic iodinated contrast agent with similar applications in medical imaging.
Iomeprol: Another non-ionic iodinated contrast agent used for radiographic examinations.
Uniqueness
Ioxotrizoic acid is unique due to its specific acylated structure, which provides distinct pharmacokinetic properties and imaging characteristics. Its high iodine content ensures excellent radiopacity, making it particularly effective for imaging the liver and spleen .
Properties
IUPAC Name |
3-acetamido-5-[(2-hydroxyacetyl)amino]-2,4,6-triiodobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9I3N2O5/c1-3(18)15-9-6(12)5(11(20)21)7(13)10(8(9)14)16-4(19)2-17/h17H,2H2,1H3,(H,15,18)(H,16,19)(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KISFRFNQZTVXGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CO)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9I3N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173618 | |
Record name | Ioxotrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
629.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19863-06-0 | |
Record name | Ioxotrizoic acid [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019863060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ioxotrizoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173618 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IOXOTRIZOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4H2LVB8X5O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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